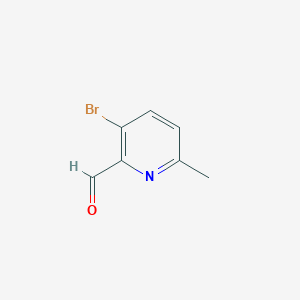

3-Bromo-6-methylpicolinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZJZJNCDFQHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270096 | |

| Record name | 3-Bromo-6-methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-14-1 | |

| Record name | 3-Bromo-6-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-methylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Bromo 6 Methylpicolinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde moiety (-CHO) is the primary site of chemical reactivity in 3-bromo-6-methylpicolinaldehyde. Its carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. The pyridine (B92270) ring, being an electron-deficient aromatic system, further increases this electrophilicity.

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an addition product or undergo subsequent elimination in condensation reactions.

This compound readily reacts with primary amines to form imines (also known as Schiff bases). organic-chemistry.org The reaction proceeds via the initial nucleophilic addition of the amine to the aldehyde carbonyl group, forming an unstable carbinolamine or hemiaminal intermediate. Under acidic catalysis, this intermediate dehydrates to yield the C=N double bond of the imine. organic-chemistry.org

The general mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a zwitterionic intermediate.

Formation of a neutral hemiaminal (carbinolamine).

Protonation of the hydroxyl group under acidic conditions.

Elimination of a water molecule to form a resonance-stabilized iminium ion.

Deprotonation to yield the final imine product.

While specific studies on this compound are not prevalent in readily available literature, the reactivity of analogous brominated pyridine aldehydes is well-documented. For instance, in a patented synthesis, the related compound 6-bromonicotinaldehyde (B16785) undergoes condensation with 2-methoxyethylamine, which is then reduced in a one-pot process known as reductive amination. The initial step of this process is the formation of an imine in situ.

Table 1: Example of an Analogous Imine Formation and Reductive Amination

| Aldehyde Reactant | Amine Reactant | Reagents/Conditions | Product of Reductive Amination |

| 6-Bromonicotinaldehyde | 2-Methoxyethylamine | 1. Dichloromethane (DCM) 2. Sodium triacetoxyborohydride | (6-Bromo-pyridin-3-ylmethyl)-(2-methoxy-ethyl)-amine |

Aldol (B89426) reactions involve the nucleophilic addition of an enolate ion to a carbonyl compound. lumenlearning.com Since this compound lacks α-hydrogens, it cannot form an enolate itself and therefore cannot act as the nucleophilic component in an aldol reaction. However, it can serve as an excellent electrophilic acceptor for an enolate derived from another carbonyl compound, such as a ketone or a different aldehyde that does possess α-hydrogens. This type of reaction is known as a crossed aldol reaction or a Claisen-Schmidt condensation. libretexts.org

When reacted with a ketone like acetone (B3395972) in the presence of a base (e.g., NaOH), this compound would be expected to undergo a Claisen-Schmidt condensation. The enolate of acetone would attack the aldehyde, forming a β-hydroxy ketone. Typically, this addition product readily undergoes dehydration (crotonization), especially with heating, to yield a stable, conjugated α,β-unsaturated ketone. masterorganicchemistry.com

Table 2: Expected Claisen-Schmidt Condensation of this compound

| Electrophile | Nucleophile Source | Base/Conditions | Expected Product (after dehydration) |

| This compound | Acetone | NaOH, Heat | 4-(3-Bromo-6-methylpyridin-2-yl)but-3-en-2-one |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes. masterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, is expected to produce a secondary alcohol. youtube.com

The reaction proceeds via the nucleophilic addition of the carbanionic 'R' group from the organometallic reagent to the aldehyde, forming a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent protonation with a dilute acid (e.g., H₃O⁺) yields the final alcohol product. youtube.com It is important that the Grignard reaction is conducted under anhydrous conditions, as Grignard reagents are strong bases and will react with water. youtube.com

Table 3: Expected Grignard Reaction with this compound

| Aldehyde Reactant | Grignard Reagent | Conditions | Expected Product |

| This compound | Methylmagnesium bromide (CH₃MgBr) | 1. Anhydrous ether (solvent) 2. H₃O⁺ (workup) | 1-(3-Bromo-6-methylpyridin-2-yl)ethanol |

The aldehyde group in this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-bromo-6-methylpicolinic acid. Common laboratory oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and Tollens' reagent. The oxidation of substituted picolines or their corresponding aldehydes to picolinic acids is a standard transformation. researchgate.netorgsyn.org For example, picolinic acid itself is often prepared by the permanganate oxidation of 2-picoline. orgsyn.org

Reduction: The aldehyde group can be reduced to a primary alcohol, (3-bromo-6-methylpyridin-2-yl)methanol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent that is typically preferred for reducing aldehydes and ketones. A patent for the synthesis of a related compound, 3-fluoropyridine-2-methanol, utilizes sodium borohydride to reduce the corresponding aldehyde. google.com Another mild reagent, sodium triacetoxyborohydride, is used in reductive amination procedures, which involves the in-situ reduction of an iminium ion, a derivative of the aldehyde.

Table 4: Representative Oxidation and Reduction Reactions

| Starting Material | Transformation | Reagents | Product |

| This compound | Oxidation | Potassium permanganate (KMnO₄) | 3-Bromo-6-methylpicolinic acid |

| This compound | Reduction | Sodium borohydride (NaBH₄) | (3-Bromo-6-methylpyridin-2-yl)methanol |

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org This reaction would convert the carbonyl group of this compound into a carbon-carbon double bond, forming a substituted vinylpyridine. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. wikipedia.org

The reaction involves the nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the alkene and triphenylphosphine oxide. organic-chemistry.org

A related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion. HWE reactions typically favor the formation of the (E)-alkene and the water-soluble phosphate (B84403) byproduct is easier to remove than triphenylphosphine oxide.

Table 5: Expected Wittig Reaction of this compound

| Aldehyde Reactant | Wittig Reagent | Conditions | Expected Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Anhydrous THF or ether | 3-Bromo-6-methyl-2-vinylpyridine |

Nucleophilic Addition and Condensation Reactions

Reactivity of the Bromo Substituent

The bromine atom at the C-3 position is a versatile handle for introducing molecular complexity. Its reactivity is primarily exploited in nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions where it acts as a leaving group or an electrophilic partner.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyridines, especially when activated by electron-withdrawing groups. chemistry-online.comyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the pyridine ring, the nitrogen atom is inherently electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack. stackexchange.comquora.com The stability of the anionic intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible when the attack occurs at the C2 or C4 positions. stackexchange.comquora.com

In this compound, the bromo group is at the C-3 position (meta to the nitrogen). Nucleophilic attack at this position is generally less favored because the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen. youtube.com Consequently, direct SNAr displacement of the bromide at the C-3 position is difficult under standard conditions. acs.org For a substitution to occur at the C-3 position of a pyridine ring, more drastic conditions or alternative mechanisms, such as those involving aryne intermediates, may be required. youtube.com However, the presence of the strongly electron-withdrawing aldehyde group at the C-2 position further activates the entire ring system towards nucleophilic attack. While C-2 and C-4 are the most activated positions for nucleophilic addition, the C-3 position bearing a good leaving group like bromine can still undergo substitution, though it may require more forcing conditions compared to a halide at the C-2 or C-4 position. youtube.comquimicaorganica.org

The carbon-bromine bond in this compound provides a key site for palladium-catalyzed cross-coupling reactions, where the pyridine derivative acts as the electrophilic partner. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The general reactivity for halides in these couplings is typically I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. The reaction of 3-bromopyridines with aryl boronic acids is a well-established transformation. researchgate.net The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org The base plays a crucial role in activating the organoboron reagent for the transmetalation step. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org 3-Bromopyridine derivatives are competent substrates for this reaction. chempedia.infoacs.org The reaction typically yields the trans-alkene as the major product. organic-chemistry.org A common issue with aryl bromides in Heck reactions is the competing dehalogenation side reaction, which can be suppressed by additives like bromide salts. beilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org The reaction is highly efficient for creating aryl-alkyne structures. The coupling of 3-bromopyridines, including structurally similar 2-amino-3-bromopyridines, with various terminal alkynes proceeds in good to excellent yields under optimized conditions. scirp.orgscirp.org The standard conditions often involve a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, a copper(I) salt (e.g., CuI), and an amine base in a suitable solvent. researchgate.netresearchgate.net

Table 1: Examples of Cross-Coupling Reactions on Bromopyridine Scaffolds

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromopyridine | Arylboronic acid | Pd(OAc)₂ / Ligand, Base | 3-Arylpyridine | researchgate.net |

| Heck | 3-Bromo-2-methoxy-5-chloropyridine | Allylic alcohol | Pd(0) catalyst, Base | 3-Alkenylpyridine derivative | chempedia.info |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal alkyne | Pd(CF₃COO)₂ / PPh₃, CuI, Et₃N | 2-Amino-3-alkynylpyridine | scirp.orgscirp.org |

Oxidative coupling reactions typically involve the formation of a new bond between two fragments through an oxidative process, often with the loss of two hydrogen atoms or other groups. While the term can encompass a broad range of transformations, in the context of aryl halides, it often refers to homo-coupling to form biaryls (e.g., Ullmann reaction) or cross-coupling where both partners undergo oxidation.

More modern approaches utilize multimetallic or photoredox catalysis. For instance, a dual catalytic system involving nickel and palladium can achieve cross-Ullman-type reactions between aryl bromides and aryl triflates with high selectivity, avoiding the formation of homo-coupled side products. nih.gov Another advanced strategy is metallaphotoredox catalysis, which merges photoredox and nickel catalysis to enable sp³-sp³ bond formation between alkyl halides and carboxylic acids. nih.gov While not a direct reaction of the bromo substituent itself undergoing oxidation, these methods highlight advanced synthetic routes where this compound could serve as the electrophilic aryl bromide component.

Reactivity of the Pyridine Ring and Methyl Group

The pyridine ring in this compound is significantly influenced by its substituents. The nitrogen atom makes the ring electron-deficient (a "π-deficient" heterocycle) and thus generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. biosynce.com Any electrophilic attack requires harsh conditions and preferentially occurs at the C-3 and C-5 positions, which are meta to the deactivating nitrogen atom. biosynce.comquora.comquimicaorganica.org In this compound, positions C-2, C-3, and C-6 are already occupied. The remaining C-4 and C-5 positions are subject to the combined electronic effects of the nitrogen atom, the C-2 aldehyde (strongly electron-withdrawing), the C-3 bromo (electron-withdrawing), and the C-6 methyl (electron-donating) groups. Further electrophilic substitution would be exceptionally difficult and would likely be directed to the C-5 position.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), as previously discussed (Section 3.2.1). chemistry-online.comstackexchange.com The ring is activated towards nucleophilic attack, especially at the C-2 and C-4 positions. stackexchange.comquora.com Even pyridine itself can react with very strong nucleophiles like sodium amide (NaNH₂) in the Chichibabin reaction to install an amino group, typically at C-2. chemistry-online.com For this compound, the presence of the powerful electron-withdrawing aldehyde group at C-2 strongly activates the ring, particularly the C-4 position, for attack by a nucleophile.

Regioselectivity is a critical consideration in the reactions of substituted pyridines. The inherent electronic properties of the pyridine ring direct nucleophiles to the C-2/C-6 and C-4 positions and electrophiles to the C-3/C-5 positions. stackexchange.comquora.com

In Cross-Coupling Reactions: The regioselectivity is predetermined by the location of the halide. For this compound, Suzuki, Heck, and Sonogashira reactions will occur selectively at the C-3 position. researchgate.netchempedia.infoscirp.org In cases of polyhalogenated pyridines, selective or exhaustive functionalization can often be controlled by tuning reaction conditions or by exploiting the differential reactivity of the halogens (e.g., Br vs. Cl). rsc.org

In Nucleophilic Aromatic Substitution: If a nucleophile attacks the ring itself (rather than displacing the bromine), the regioselectivity is governed by the stabilization of the anionic intermediate. For this molecule, the C-4 position is highly activated by both the ring nitrogen and the C-2 aldehyde group, making it the most likely site for nucleophilic attack, assuming a suitable leaving group (like a hydride in some cases) could be displaced. chemistry-online.comstackexchange.com

Stereocontrol: Stereoselectivity becomes relevant when chiral centers are involved. In Heck reactions, there is a strong preference for the formation of the trans (E) isomer of the resulting alkene. organic-chemistry.org Suzuki-Miyaura couplings involving enantioenriched alkylboron reagents can proceed stereospecifically, with the stereochemical outcome (retention or inversion) depending on the specific mechanism of transmetalation. nih.gov For reactions involving benzylic ethers, nickel-catalyzed couplings have been shown to proceed with clean inversion of stereochemistry. acs.org These principles would apply to analogous reactions performed on derivatives of this compound where stereogenic centers are formed or modified.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Arylpyridine |

| 3-Alkenylpyridine |

| 2-Amino-3-alkynylpyridine |

| 2,6-Diheptylpyridine |

| 2-amino-3-bromopyridine |

| 3-bromopyridine |

| 3-Bromo-2-methoxy-5-chloropyridine |

| 2,6-Dichloropyridine |

| Heptyl boronic pinacol (B44631) ester |

| Arylboronic acid |

| Allylic alcohol |

| Terminal alkyne |

| Sodium amide |

| Biphenyl |

| Bianisole |

| 4-Methoxybiphenyl |

| Bromobenzene |

Chemo- and Regioselectivity Influences of Substituents

There is a lack of specific published research detailing the influence of the bromo and methyl substituents on the chemo- and regioselectivity of reactions involving this compound. While chemists can infer potential reactivity patterns based on the known electronic effects of these groups—the electron-withdrawing nature of the bromine and the electron-donating nature of the methyl group—and their positions on the pyridine ring, specific experimental data, reaction outcomes, and yields for this particular compound are not documented in the available literature.

Applications of 3 Bromo 6 Methylpicolinaldehyde in Advanced Organic Synthesis

Role in Ligand Design and Coordination Chemistry

Development of Metal-Organic Frameworks (MOFs) Precursors

While direct literature on the application of 3-bromo-6-methylpicolinaldehyde in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented, its molecular structure suggests a strong potential for its use as a precursor for MOF ligands. MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.orgmdpi.com The versatility in the structure and function of MOFs is largely dictated by the nature of the organic linker. nih.gov

This compound possesses key functional groups that make it an attractive candidate for modification into a suitable MOF ligand. The aldehyde group can be readily oxidized to a carboxylic acid, a common coordinating group in MOF synthesis. Furthermore, the bromo substituent provides a handle for cross-coupling reactions, allowing for the introduction of additional coordinating moieties or the extension of the ligand's backbone. This post-synthetic modification approach is a widely used strategy to introduce desired functionalities into MOFs after their initial synthesis. nih.gov

The general strategy for employing this compound as a MOF precursor would likely involve a two-step process:

Modification of the aldehyde: The aldehyde group could be oxidized to a carboxylate group, creating a primary coordination site for binding to metal centers.

Functionalization via the bromo group: The bromine atom can be substituted through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce other coordinating groups (e.g., other pyridyl rings, carboxylates, or amines). This would result in a multidentate ligand capable of forming robust and porous MOF structures.

The resulting ligands derived from this compound could lead to the formation of MOFs with tailored pore environments and functionalities, potentially applicable in areas such as gas storage, separation, and catalysis. rsc.orgresearchgate.net

Synthetic Utility in Scaffold Construction for Chemical Probes

As Intermediates for Pharmaceutical Scaffolds (strictly synthesis focused)

This compound is a valuable intermediate in the synthesis of complex molecular scaffolds for the development of new pharmaceutical agents. The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. nih.govnih.gov The bromo and aldehyde functionalities on the pyridine ring of this compound offer versatile handles for a variety of chemical transformations, making it a key building block for drug discovery.

The aldehyde group can participate in a range of reactions to construct larger molecular frameworks. For instance, it can undergo aldol (B89426) condensations, Wittig reactions, and reductive aminations to introduce new carbon-carbon and carbon-nitrogen bonds. The bromine atom is particularly useful for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of biaryl and other complex structures commonly found in pharmaceutical agents. researchgate.net

A plausible synthetic route towards a pharmaceutical scaffold could involve the following steps:

Modification of the aldehyde: The aldehyde group can be reacted with a suitable nucleophile, such as an organometallic reagent, to introduce a side chain.

Cross-coupling reaction: The bromo group can then be used to couple the molecule with another aromatic or heteroaromatic ring system, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

This approach allows for the modular synthesis of a library of compounds with diverse substituents, which can then be screened for biological activity. The ability to readily modify both the aldehyde and the bromo positions provides a high degree of structural diversity from a single starting material.

Building Blocks for Agrochemicals

Similar to its utility in pharmaceutical synthesis, this compound serves as a valuable building block for the creation of novel agrochemicals. Many modern herbicides, insecticides, and fungicides contain heterocyclic scaffolds, with pyridines being a prominent class. chemimpex.comnih.gov The reactivity of the aldehyde and bromo groups allows for the synthesis of a wide range of derivatives with potential pesticidal activity.

The synthetic strategies employed in agrochemical development mirror those in pharmaceutical chemistry. The aldehyde can be transformed into various functional groups, such as oximes, hydrazones, or other moieties known to impart biological activity. The bromo group allows for the introduction of different aryl or alkyl groups through cross-coupling reactions, enabling the fine-tuning of the molecule's properties, such as its efficacy, selectivity, and environmental persistence.

For example, a synthetic pathway could involve the conversion of the aldehyde to an oxime ether, a common toxophore in agrochemicals, followed by a Suzuki coupling to introduce a substituted phenyl ring. This would generate a molecule with a scaffold that is frequently associated with herbicidal or insecticidal activity. The ability to systematically vary the substituents at both positions allows for the optimization of the compound's performance as an agrochemical agent.

Applications in Polymer Chemistry (focusing on monomer synthesis)

While direct applications of this compound in polymer chemistry are not widely reported, its structure suggests its potential as a precursor for the synthesis of functionalized monomers. The bromo and aldehyde groups can be transformed into polymerizable functionalities, allowing for the incorporation of the pyridine unit into polymer backbones or as pendant groups.

For instance, the aldehyde group could be converted to a vinyl group through a Wittig reaction. The resulting bromo-substituted vinyl pyridine could then be polymerized via free-radical or controlled radical polymerization techniques. The bromine atom would remain as a functional handle on the polymer, allowing for post-polymerization modification to introduce other functional groups or to create graft copolymers.

Alternatively, the bromo group could be converted to a polymerizable group, such as a styrenic or acrylic moiety, through a cross-coupling reaction. The aldehyde group could then be used to introduce other functionalities either before or after polymerization. This approach would lead to polymers with pendant pyridine aldehyde groups, which could be used for further reactions, such as crosslinking or the immobilization of catalysts or other active species. The incorporation of the polar and coordinating pyridine unit into polymers can significantly influence their physical and chemical properties, such as their solubility, thermal stability, and ability to coordinate with metal ions.

Contributions to Materials Science (e.g., Optoelectronic Precursors)

In the field of materials science, this compound holds potential as a precursor for the synthesis of organic materials with interesting optoelectronic properties. Pyridine-containing compounds are known to exhibit fluorescence and can be used as building blocks for organic light-emitting diodes (OLEDs), sensors, and other electronic devices. sigmaaldrich.comrsc.org

The bromo and aldehyde groups of this compound can be strategically modified to create extended π-conjugated systems, which are essential for desirable photophysical properties. For example, a Suzuki or Sonogashira coupling at the bromo position can be used to link the pyridine ring to other aromatic or heteroaromatic units, effectively extending the conjugation length. The aldehyde group can participate in Knoevenagel or other condensation reactions to introduce vinyl or other unsaturated linkages, further enhancing the π-system.

A synthetic strategy towards an optoelectronic material could involve a double Suzuki coupling, where both the bromo and a second halide (introduced by modifying the methyl group) are reacted with suitable boronic acids to create a highly conjugated, rigid molecular structure. The resulting compound could then be investigated for its fluorescence quantum yield, emission wavelength, and charge transport properties to assess its suitability for various optoelectronic applications. The ability to tune the electronic properties of the final material by carefully selecting the coupling partners makes this compound a versatile starting point for the rational design of new organic functional materials.

Exploration of Derivatives and Analogues of 3 Bromo 6 Methylpicolinaldehyde

Synthesis of Structurally Modified 3-Bromo-6-methylpicolinaldehyde Analogues

The synthesis of analogues of this compound involves targeted modifications at three primary sites: the halogen substituent, the methyl group, and the aldehyde function. These synthetic transformations allow for a systematic investigation of how different structural features impact the molecule's properties.

Variations in Halogenation Patterns

The nature and position of the halogen atom on the pyridine (B92270) ring are critical determinants of the molecule's reactivity. Synthetic strategies allow for the introduction of different halogens or multiple halogen atoms, leading to a diverse array of analogues.

The synthesis of analogues with different halogenation patterns can be achieved through various methods. For instance, the preparation of chloro- and iodo-analogues can provide valuable comparisons in reactivity. The synthesis of 3-chloro-6-methylpicolinaldehyde (B7968929) has been reported, providing a direct counterpart to the bromo-derivative. researchgate.net Similarly, methods for the iodination of pyridine rings are available, suggesting the feasibility of preparing 3-iodo-6-methylpicolinaldehyde. beilstein-journals.org

Furthermore, the synthesis of di-halogenated derivatives, such as 3-bromo-2-chloro-6-methylpyridine (B65680) and 3,5-dichloro-2,6-difluoropyridine-4-carboxaldehyde, demonstrates that multiple halogen atoms can be introduced onto the pyridine scaffold. sigmaaldrich.comprepchem.com These di-halo analogues are synthesized through multi-step processes, often involving the halogenation of a pre-existing pyridine derivative. For example, 3-bromo-2-methylpyridine (B185296) can be synthesized by the bromination of 2-methylpyridine (B31789) using bromine in the presence of aluminum chloride. nih.gov Subsequent chlorination could potentially yield a di-halogenated product. The synthesis of such compounds allows for the study of cumulative electronic and steric effects of multiple halogen substituents.

A general approach for the synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (B112442) involves the reaction of 6-bromo-2-aminopyridine with 2-bromomalonaldehyde (B19672) under microwave irradiation, a method that could be adapted for other halogenated pyridines. chemicalbook.com

Table 1: Examples of Synthesized Halogenated Picolinaldehyde Analogues and Precursors

| Compound Name | CAS Number | Molecular Formula | Notes |

| 3-Bromo-2-chloro-6-methylpyridine | 185017-72-5 | C₆H₅BrClN | A di-halogenated precursor. sigmaaldrich.com |

| 6-Chloro-3-methylpicolinaldehyde | Not Available | C₇H₆ClNO | A chloro-analogue of the parent compound. researchgate.net |

| 3,5-Dichloro-2,6-difluoropyridine-4-carboxaldehyde | Not Available | C₆HCl₂F₂NO | A poly-halogenated picolinaldehyde. prepchem.com |

| 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | 30384-96-4 | C₈H₅BrN₂O | Synthesized via microwave-assisted reaction. chemicalbook.com |

| (3-Bromo-6-chloropyridin-2-yl)methanol | Not Available | C₆H₅BrClNO | A reduced, di-halogenated analogue. sigmaaldrich.com |

Alterations of the Methyl Substituent

The methyl group at the 6-position of the pyridine ring can also be a site for synthetic modification. Its transformation into other functional groups can significantly alter the steric and electronic environment of the molecule.

One common transformation is the oxidation of the methyl group. The methyl group of pyridine derivatives can be oxidized to a carboxylic acid. For instance, 3-methylpyridine (B133936) can be oxidized to nicotinic acid. beilstein-journals.org This suggests that this compound could be oxidized to 3-bromo-6-carboxypicolinaldehyde, which can then be further functionalized. The resulting carboxylic acid, such as 6-bromo-3-methylpicolinic acid, is a valuable intermediate. bldpharm.com

The methyl group can also undergo functionalization through deprotonation followed by reaction with an electrophile. The reaction of 2-picoline with a strong base followed by trapping with dimethyldisulfide can lead to dithioacetals, which can be further converted to aldehydes or ketones. researchgate.net This methodology could potentially be applied to the methyl group of this compound to introduce a variety of functional groups.

Functionalization of the Aldehyde Group to Other Moieties (e.g., esters, alcohols)

The aldehyde group is a highly reactive functional group that can be readily converted into a variety of other moieties, including esters and alcohols. These transformations provide access to a broad range of derivatives with different chemical properties.

The reduction of the aldehyde group to a primary alcohol is a common transformation. For example, (6-bromo-3-methylpyridin-2-yl)methanol (B12842134) has been synthesized, demonstrating the feasibility of reducing the formyl group (or a precursor) on a substituted pyridine ring to a hydroxymethyl group. sigmaaldrich.com This transformation can be achieved using various reducing agents.

The aldehyde can also be oxidized to a carboxylic acid, which can then be esterified. The synthesis of 6-bromo-3-methyl-pyridine-2-carboxylic acid methyl ester is a clear example of this two-step process, starting from a picoline derivative that is first oxidized and then esterified. sigmaaldrich.cnchemscene.combldpharm.comjwpharmlab.com This provides a route to ester derivatives of this compound.

Structure-Reactivity Relationships in this compound Derivatives

The structural modifications discussed above have a profound impact on the reactivity of the resulting derivatives. Understanding the relationship between structure and reactivity is crucial for predicting the chemical behavior of these compounds.

Influence of Substituent Electronic Properties on Reactivity

The electronic properties of the substituents on the pyridine ring, particularly the halogen and the aldehyde group, play a significant role in determining the molecule's reactivity. The electronegative nature of the nitrogen atom in the pyridine ring, combined with the electron-withdrawing effects of the bromo and aldehyde substituents, makes the ring electron-deficient.

The introduction of different halogens (F, Cl, Br, I) at the 3-position would be expected to modulate the electrophilicity of the pyridine ring and the reactivity of the aldehyde group. Generally, the electron-withdrawing inductive effect of halogens decreases in the order F > Cl > Br > I. This would influence the rates of nucleophilic attack at the aldehyde carbon and nucleophilic aromatic substitution reactions.

Steric Effects in Derivatives and Analogues

Steric hindrance arising from the substituents on the pyridine ring can significantly influence the accessibility of the reactive centers, namely the aldehyde group and the ring carbons, to attacking reagents.

The presence of the methyl group at the 6-position, ortho to the nitrogen atom, can sterically hinder reactions involving the nitrogen, such as N-alkylation or coordination to a metal center. Similarly, substituents at the 3-position, adjacent to the aldehyde group, can impede nucleophilic attack on the formyl carbon.

In bimolecular nucleophilic substitution (SN2) reactions, steric hindrance is a well-established factor that governs reaction rates. nih.govyoutube.com For derivatives of this compound, the bulkiness of substituents can affect the ease of nucleophilic attack. For example, increasing the size of the substituent at the 6-position from a methyl group to a larger alkyl group would likely decrease the rate of reactions at the adjacent nitrogen and potentially at the 5-position of the ring.

A study on the base strengths of pyridine and its alkylated derivatives, such as 2,6-lutidine, highlighted the role of steric effects. acs.org The introduction of methyl groups ortho to the nitrogen can sterically hinder the approach of a proton, thereby affecting the basicity. Similarly, in reactions involving the aldehyde group of this compound derivatives, bulky substituents at the adjacent 3-position or even at the more distant 4-position could influence the orientation of the attacking nucleophile and the stability of the transition state. The effect of steric hindrance is also crucial in catalytic processes, where the coordination of the substrate to a catalyst can be impeded by bulky substituents. mdpi.com

Design Principles for Novel Picolinaldehyde Derivatives

The rational design of new derivatives from a parent molecule like this compound is guided by established medicinal chemistry principles. These strategies aim to modulate the physicochemical and pharmacological properties of the lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. Key design principles applicable to the this compound scaffold include structure-activity relationship (SAR) guided modifications, isosteric and bioisosteric replacements, and scaffold hopping.

A critical aspect in the design of novel derivatives is the understanding of how different structural modifications can influence biological activity. The aldehyde functional group in picolinaldehydes is a key feature, often serving as a reactive handle for the formation of more complex structures such as Schiff bases, which can act as bidentate ligands in coordination chemistry. wikipedia.org

Structure-activity relationship studies on various pyridine derivatives have shown that the nature and position of substituents on the pyridine ring significantly impact their biological effects. For instance, the presence of electron-withdrawing or donating groups, as well as the size and lipophilicity of the substituents, can alter the molecule's interaction with biological targets. In a general sense, the introduction of groups such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance the antiproliferative activity of pyridine derivatives, while bulky groups or certain halogens might decrease it. mdpi.com

The design of novel derivatives of this compound can be systematically approached by considering modifications at three key positions: the aldehyde group, the bromine atom at the 3-position, and the methyl group at the 6-position.

Modification of the Aldehyde Group: The aldehyde functionality is a prime site for derivatization. Condensation reactions with various amines can yield a library of imines (Schiff bases). The choice of the amine component can introduce a wide range of chemical diversity, from simple alkyl or aryl groups to more complex heterocyclic moieties. This strategy is often employed to create ligands for metal complexes or to introduce specific pharmacophores that can interact with biological targets.

Modification at the 3-Position (Bromo Group): The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups. These modifications can profoundly alter the steric and electronic properties of the molecule, potentially leading to enhanced biological activity or selectivity.

Modification at the 6-Position (Methyl Group): The methyl group can be functionalized, for example, through oxidation to a hydroxymethyl or carboxylic acid group. These oxidized derivatives can then be further modified, for instance, by esterification or amidation, to introduce new functional groups and explore new interactions with target biomolecules.

The following table outlines potential design strategies for novel derivatives of this compound, along with the rationale for these modifications.

| Modification Site | Design Strategy | Rationale | Potential Derivative Class |

| Aldehyde Group | Condensation with Amines | Introduction of diverse substituents to modulate biological activity and physicochemical properties. | Imines (Schiff Bases) |

| 3-Position (Bromo) | Suzuki Coupling | Introduction of aryl or heteroaryl groups to explore new binding interactions. | Biaryl Picolinaldehydes |

| 3-Position (Bromo) | Sonogashira Coupling | Introduction of alkynyl groups to create rigid linkers to other functionalities. | Alkynyl Picolinaldehydes |

| 6-Position (Methyl) | Oxidation | Introduction of polar functional groups to improve solubility and provide handles for further derivatization. | Picolinic Acids/Esters/Amides |

The systematic application of these design principles can lead to the generation of a diverse library of novel this compound derivatives. Subsequent screening of these compounds for desired biological activities is then necessary to identify promising new chemical entities.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-Bromo-6-methylpicolinaldehyde, providing insights into its molecular framework and conformational dynamics.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer primary structural information. The ¹H NMR spectrum provides details on the chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, the aldehyde proton typically appears as a distinct singlet in the ¹H NMR spectrum.

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the aromatic protons on the pyridine (B92270) ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. sdsu.educolumbia.edu In the case of this compound, it would link the aromatic protons to their corresponding carbons on the pyridine ring and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This technique is invaluable for piecing together the entire molecular structure by connecting fragments. For instance, it can show correlations from the aldehyde proton to the C3 carbon and the C2 carbon of the pyridine ring, and from the methyl protons to the C6 and C5 carbons, confirming the substitution pattern. The intensity of HMBC cross-peaks can be dependent on the J-coupling constant, which for three-bond couplings, follows the Karplus relationship. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Aldehyde CH | 9.5 - 10.5 | 190 - 195 | C2, C3 |

| Methyl CH₃ | 2.5 - 2.8 | 20 - 25 | C5, C6 |

| H4 | 7.5 - 7.8 | 125 - 130 | C2, C5, C6 |

| H5 | 7.2 - 7.5 | 135 - 140 | C3, C4, C-Methyl |

| C2 | - | 150 - 155 | H4, Aldehyde H |

| C3 | - | 120 - 125 | H4, H5, Aldehyde H |

| C6 | - | 160 - 165 | H5, Methyl H |

Note: Predicted chemical shift values are estimates and can vary based on solvent and experimental conditions.

Variable Temperature NMR Studies for Conformation Analysis

Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to study processes such as restricted rotation around single bonds. For example, the rotation of the aldehyde group might be hindered at low temperatures, potentially leading to the observation of distinct conformers. Analyzing changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for these conformational changes. acs.orgresearchgate.net Such studies have been effectively used to investigate the partitioning of polymers and the conformational averaging of protons in other organic molecules. nih.govcapes.gov.br

Chemical Shift Prediction Methodologies

Computational methods for predicting NMR chemical shifts have become increasingly accurate and are a valuable tool in structural elucidation. acs.orgstenutz.eu These methodologies, often based on density functional theory (DFT), can calculate the expected ¹H and ¹³C chemical shifts for a proposed structure. acs.org By comparing the predicted spectrum with the experimental data, the proposed structure can be either supported or refuted. For substituted pyridines, established incremental methods and calculation programs can be employed to estimate ¹³C NMR chemical shifts. acs.orgstenutz.eu However, discrepancies can arise, particularly in systems with strong intermolecular interactions like hydrogen bonds, where advanced computational models may be necessary for accurate predictions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. fiveable.me Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This level of precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₆BrNO), HRMS would confirm the presence and number of carbon, hydrogen, bromine, nitrogen, and oxygen atoms, providing definitive evidence for its molecular formula. The technique is widely used for the analysis of various organic compounds, including those containing halogens. rsc.orgnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 199.9709 | Value dependent on experimental measurement | Value dependent on experimental measurement |

| [M+Na]⁺ | 221.9528 | Value dependent on experimental measurement | Value dependent on experimental measurement |

Note: The observed m/z and difference will be determined from the actual HRMS experiment.

Ion Mobility Spectrometry (IMS) for Gas-Phase Conformation and Purity

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), offers an additional dimension of separation based on the size, shape, and charge of ions in the gas phase. nih.govwikipedia.org This technique can be used to separate isomers and conformers that may be indistinguishable by mass spectrometry alone. nih.gov For this compound, IMS could provide insights into its gas-phase conformation. Furthermore, IMS can serve as a powerful tool for purity assessment, separating the target compound from any isomeric impurities that might be present. The collision cross section (CCS), a value that reflects the gas-phase size and shape of an ion, can be measured and used for identification and comparison with theoretical models. nih.gov Predicted CCS values for various adducts of this compound are available in public databases. uni.lu

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and providing a unique molecular fingerprint.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for functional group identification. libretexts.org

For this compound, the IR spectrum is expected to display several key absorption bands that confirm its structure. The carbonyl (C=O) group of the aldehyde, being conjugated with the aromatic pyridine ring, will show a strong, sharp absorption at a slightly lower wavenumber than a saturated aldehyde. pressbooks.pub The aldehydic C-H bond gives rise to two characteristic, albeit weaker, absorptions. libretexts.orgpressbooks.pub The aromatic pyridine ring itself will produce a series of bands.

The table below outlines the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretching | ~2850 and ~2750 | Weak to Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aldehyde C=O | Stretching | ~1705 | Strong, Sharp |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 | Medium to Strong |

| Methyl C-H | Stretching | 2870 - 2960 | Medium |

| C-Br | Stretching | < 700 | Medium to Strong |

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light, usually from a laser. nih.gov When photons scatter from a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the molecule's vibrational modes. nih.gov This provides a "molecular fingerprint" that is unique to the compound. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govyoutube.com The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a detailed three-dimensional model of the electron density, and thus the atomic arrangement within the crystal, can be computationally reconstructed. nih.gov

Since this compound is a solid at room temperature, it is amenable to analysis by X-ray crystallography, provided a suitable single crystal can be grown. sigmaaldrich.com A successful crystallographic analysis would provide unambiguous data on:

Bond Lengths: Precise measurement of all bond distances, such as the C-Br, C=O, and bonds within the pyridine ring.

Bond Angles: Accurate determination of the angles between atoms, defining the molecule's geometry.

Conformation: The spatial orientation of the aldehyde group relative to the pyridine ring.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing information about forces like halogen bonding or π-π stacking.

This technique offers an unparalleled level of structural detail, serving as the gold standard for solid-state structural elucidation.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique used to separate, identify, and quantify each component in a mixture. bldpharm.com It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

For a polar molecule like this compound, reverse-phase HPLC is the most common method for purity assessment. uni.lu In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. Components are separated based on their hydrophobicity; less polar components are retained longer on the column. The purity of this compound, often stated as around 98%, is typically determined by HPLC with UV detection. sigmaaldrich.com A single sharp peak in the chromatogram at a characteristic retention time would indicate a high degree of purity.

A summary of a typical HPLC method for this compound is presented below.

| Parameter | Typical Condition |

|---|---|

| Mode | Reverse-Phase |

| Stationary Phase (Column) | Octadecylsilane (C18) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Detector | UV-Vis Spectrophotometer (e.g., at 254 nm) |

| Output | Chromatogram showing retention time and peak area |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for the qualitative assessment of the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. This chromatographic method separates components of a mixture based on their differential partitioning between a solid adsorbent material (the stationary phase) and a liquid solvent (the mobile phase). The separation is contingent on the polarity of the analyte, the stationary phase, and the mobile phase.

In the context of this compound, a compound possessing moderate polarity due to the presence of a bromine atom, a methyl group, and an aldehyde functional group on a pyridine ring, normal-phase TLC is typically utilized. In this mode, a polar stationary phase, most commonly silica (B1680970) gel (SiO₂), is used in conjunction with a less polar mobile phase. The silica gel plate serves as the stationary phase, onto which a dilute solution of the compound is spotted. khanacademy.org

The selection of an appropriate mobile phase, or eluent, is critical for achieving effective separation. A common starting point for the TLC analysis of aromatic aldehydes and pyridine derivatives is a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297). reddit.comlibretexts.org The ratio of these solvents is adjusted to optimize the separation and the resulting Retention Factor (R_f) values. The R_f value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for a given compound under specific TLC conditions. libretexts.org

For this compound, it is anticipated that as the polarity of the mobile phase increases (i.e., a higher proportion of ethyl acetate to hexane), the R_f value will also increase. This is because the more polar eluent will more effectively compete with the polar stationary phase for the analyte, thus causing the compound to travel further up the plate. Visualization of the spots on the TLC plate is typically achieved under ultraviolet (UV) light, often at a wavelength of 254 nm, as the pyridine ring is UV-active.

The following interactive data table illustrates the expected trend in R_f values for this compound with varying mobile phase compositions on a standard silica gel TLC plate.

| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Expected R_f Value |

| Silica Gel | 9:1 | 0.25 |

| Silica Gel | 7:3 | 0.45 |

| Silica Gel | 1:1 | 0.60 |

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Methylpicolinaldehyde

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized geometry and electronic properties of molecules. researchgate.netnih.gov For a molecule like 3-Bromo-6-methylpicolinaldehyde, a typical DFT study would involve geometry optimization to find the lowest energy structure. This is often performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.netmdpi.com

These calculations yield key structural parameters. For instance, in a study on a related compound, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, DFT calculations were used to determine bond lengths and angles, which were then compared with experimental X-ray diffraction data to validate the computational model. nih.govresearchgate.net Similar analysis for this compound would provide precise values for the C-Br, C=O, C-N, and C-C bond lengths and the angles of the pyridine (B92270) ring, offering a detailed three-dimensional picture of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are critical for understanding a molecule's chemical reactivity and electronic properties. ripublication.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more reactive. ripublication.com For related bromo-pyridine compounds, these values have been calculated using DFT. For example, the HOMO-LUMO energy gap for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine was calculated to be 1.6731 eV. nih.gov A study on 3-bromo-2-hydroxypyridine (B31989) found the energy gap to be approximately 5.4 eV. mdpi.com These analyses indicate that the charge transfer within the molecule is possible, which is a key aspect of its reactivity. ripublication.com

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Analogous Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) eV |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov | B3LYP/6-311G(d,p) | -4.0238 | -2.3507 | 1.6731 |

| 3-bromo-2-hydroxypyridine mdpi.com | B3LYP/6-311++G(d,p) | -6.880 | -1.475 | 5.405 |

| 2-bromo-3-hydroxy-6-methylpyridine researchgate.net | B3LYP/6-311G(d,p) | - | - | 5.395 |

This table presents data from structurally related molecules to illustrate the typical values obtained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, due to the high electronegativity of these atoms. mdpi.comresearchgate.net These sites would be the primary targets for electrophiles. Conversely, the hydrogen atom of the aldehyde group and regions near the carbon atoms would likely show positive potential (blue), indicating them as sites for nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a chemical reaction occurs requires more than just knowing the reactants and products; it involves mapping the entire energy landscape of the reaction. Reaction pathway modeling uses computational methods to trace the geometric and energetic changes as a molecule transforms from reactant to product. This analysis helps identify transition states—the highest energy points along the reaction coordinate—and any intermediate species.

For this compound, this type of modeling could be used to study its synthesis or its reactions with other reagents. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the activation energy of a reaction, which governs its rate. This provides deep mechanistic insights that are often difficult to obtain experimentally. For example, DFT calculations can be used to explore the 1,3-dipolar cycloaddition reaction pathways, identifying the transition states and confirming the mechanism. nih.gov

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming a compound's identity. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are based on the magnetic shielding environment of each nucleus, which is calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts for this compound would be compared with experimental spectra to assign each peak to a specific atom in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies. materialsciencejournal.org The resulting theoretical spectrum shows peaks corresponding to specific bond stretches, bends, and twists. For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretch of the aldehyde, the C-Br stretch, and various vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For instance, a TD-DFT study on 3-bromo-2-hydroxypyridine predicted an intense electronic transition at 260.3 nm in the gas phase. mdpi.com A similar analysis for this compound would help explain its color and electronic behavior.

Table 2: Example of Predicted Spectroscopic Data for an Analogous Compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) mdpi.com | λmax (gas phase) | 260.3 nm |

| UV-Vis (TD-DFT) mdpi.com | Oscillator Strength | 0.1431 |

| IR researchgate.net | Scaling Factor | 0.9613 |

This table shows representative predicted data for a related bromo-pyridine derivative to exemplify the output of spectroscopic calculations.

Conformation Analysis and Conformational Isomerism

Molecules that are not completely rigid can exist in different spatial arrangements, known as conformations, which arise from the rotation around single bonds. Conformation analysis aims to identify the different possible conformers and determine their relative stabilities.

For this compound, a key area of conformational flexibility is the rotation of the aldehyde group (-CHO) relative to the pyridine ring. A computational conformational analysis would involve calculating the molecule's energy at various dihedral angles of this bond. This produces a potential energy surface that reveals the lowest-energy (most stable) conformation and the energy barriers to rotation between different conformers. Such studies, often performed using DFT, are crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. mdpi.com

Application of Machine Learning in Reaction Optimization and Prediction

The application of machine learning (ML) in chemical synthesis has become a transformative approach, enabling the prediction of reaction outcomes and the optimization of reaction conditions with increasing accuracy and efficiency. nih.gov These data-driven methods are particularly valuable for complex molecules like this compound, where the interplay of various substituents on the pyridine ring can lead to a nuanced reactivity profile.

Machine learning models can be trained on large datasets of chemical reactions to recognize patterns and correlations that may not be immediately obvious to human chemists. arxiv.org For a molecule such as this compound, an aldehyde functionalized with both a bromine atom and a methyl group on a pyridine core, ML can be instrumental in predicting the success of a given transformation, as well as the likelihood of competing side reactions. acs.org

Detailed Research Findings:

Recent research has demonstrated the power of machine learning in several key areas of reaction chemistry:

Reaction Yield Prediction: Supervised machine learning models can be trained to predict the yield of a reaction based on a variety of input features. princeton.edu These features can include the structure of the reactants, the type of catalyst, solvent, base, and temperature. For a hypothetical reaction involving this compound, a model could be developed to predict the yield of a Suzuki coupling at the bromine position, for instance.

Reaction Optimization: Beyond simple prediction, machine learning, particularly reinforcement learning, can be used to actively optimize reaction conditions. nih.govresearchgate.net In this approach, an algorithm iteratively suggests new experimental conditions to improve a desired outcome, such as reaction yield or selectivity. This has been shown to significantly reduce the number of experiments required to find optimal conditions compared to traditional methods. nih.govresearchgate.net For the synthesis of derivatives of this compound, a deep reinforcement learning model could efficiently explore the parameter space of temperature, concentration, and catalyst loading to maximize the yield of a desired product. nih.govresearchgate.net

Prediction of Reaction Mechanisms: Advanced machine learning models are being developed to not only predict the final products of a reaction but also to elucidate the underlying reaction mechanism. arxiv.orgnih.gov By analyzing vast datasets of known reactions, these models can learn the fundamental steps of chemical transformations, such as bond formations and cleavages. nih.gov This can provide invaluable insights into the reactivity of complex molecules and aid in the design of new reactions.

Retrosynthetic Analysis: Machine learning is also making significant strides in the area of retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. nih.gov Deep learning models can suggest potential disconnections in a molecule like this compound, thereby proposing viable synthetic routes.

The tables below illustrate the types of data and parameters that would be relevant in a machine learning-driven investigation of reactions involving this compound.

Table 1: Illustrative Data for a Machine Learning Model Predicting the Outcome of a Suzuki Coupling Reaction with this compound

| Reactant 1 | Boronic Acid Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Predicted Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 85 |

| This compound | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 92 |

| This compound | 3-Thienylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 80 | 78 |

| This compound | Methylboronic acid | PdCl2(dppf) | dppf | K2CO3 | THF | 65 | 65 |

Table 2: Example of a Parameter Space for a Reinforcement Learning-Based Optimization of a Reaction

| Parameter | Range/Options |

| Temperature | 25 - 150 °C |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile (B52724) |

| Catalyst Loading | 0.5 - 5 mol% |

| Base Equivalence | 1.5 - 3.0 equivalents |

| Reaction Time | 1 - 24 hours |

Future Research Directions and Unexplored Avenues in 3 Bromo 6 Methylpicolinaldehyde Chemistry

Development of Novel and Efficient Synthetic Routes

The future synthesis of 3-Bromo-6-methylpicolinaldehyde will likely move beyond traditional batch methods, which often involve harsh conditions and generate significant waste. Research should focus on creating more streamlined, efficient, and safer manufacturing processes.

A significant area for future investigation is the use of solvent-free conditions or aqueous media for the synthesis of this compound. Traditional organic solvents are often volatile, flammable, and toxic, posing environmental and safety risks. Solvent-free reactions, also known as solid-state reactions, can lead to higher efficiency, easier work-up, and reduced waste. Research has demonstrated the successful use of solvent-free conditions for preparing various heterocyclic compounds, offering a model for future work on pyridine (B92270) aldehydes. nih.govgoogle.com For instance, a three-component reaction to produce pyrimido[4,5-b]quinolines was effectively carried out under solvent-free conditions using a recyclable catalyst, highlighting advantages such as mild reaction conditions and high yields. nih.gov

Similarly, water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. While many organic reagents have low solubility in water, techniques such as the use of phase-transfer catalysts or high-temperature water can overcome this limitation. The synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium using a recyclable nano-catalyst serves as a green route that could be adapted for synthesizing pyridine-based compounds. researchgate.net

Table 1: Potential Green Solvents and Conditions for Synthesis

| Approach | Key Advantages | Applicability to this compound Synthesis |

|---|---|---|

| Solvent-Free | Reduced waste, simplified purification, potential for increased reaction rates. nih.gov | Oxidation of 3-bromo-6-methylpicolinonitrile (B1291407) or a related precursor could be explored under solvent-free melt or ball-milling conditions. |

| Aqueous Media | Non-toxic, non-flammable, low cost, environmentally benign. researchgate.net | Suzuki or other cross-coupling reactions to introduce the bromine atom could potentially be performed in water with appropriate catalysts and surfactants. |

Microwave-assisted synthesis is a promising technique for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. clockss.org The use of microwave irradiation in the synthesis of this compound is a largely unexplored but potentially high-impact research area. This method can drive reactions that are otherwise slow or inefficient, such as the synthesis of substituted pyridazines, which was accelerated from days to hours. nih.gov

The synthesis of related bromo-heterocyclic compounds like 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate has been successfully achieved using microwave assistance, demonstrating the viability of this approach for similar structures. researchgate.net Research into the microwave-assisted synthesis of this compound could focus on key steps like the bromination of the pyridine ring or the oxidation of a methyl or hydroxymethyl group to the aldehyde. The primary advantage lies in the rapid and uniform heating of the reaction mixture, which can enhance selectivity and reduce the formation of byproducts. researchgate.net

Table 2: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis

| Parameter | Conventional Heating (Hypothetical) | Microwave-Assisted (Potential) |

|---|---|---|

| Reaction Time | Hours to Days nih.gov | Minutes to Hours clockss.orgnih.gov |

| Energy Consumption | High | Low |

| Yield | Moderate | Potentially Higher clockss.org |

| Side Products | More likely | Often reduced researchgate.net |

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and product consistency. nih.govnih.gov In a flow system, reagents are continuously pumped through a reactor where they mix and react. This methodology is particularly advantageous for hazardous reactions, as the small reaction volume at any given time minimizes risk. uniroma1.it

For the synthesis of this compound, flow chemistry could be implemented for nitration, halogenation, or oxidation steps, which are often exothermic and difficult to control on a large scale in batch reactors. The improved heat and mass transfer in microreactors allows for precise temperature control, leading to cleaner reactions and higher yields. uniroma1.it Research has shown that flow chemistry can increase productivity dramatically; for example, the synthesis of a macrocycle showed an 80-fold increase in productivity compared to batch conditions. nih.gov Adopting a continuous flow approach for synthesizing this compound could lead to a more efficient, safer, and easily scalable industrial process.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (pH and temperature), are highly selective, and can often eliminate the need for protecting groups, thus simplifying synthetic routes. An unexplored avenue for this compound is the use of enzymes for its synthesis or modification.